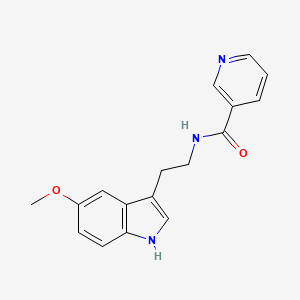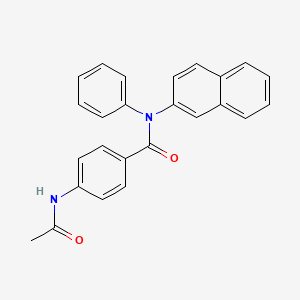![molecular formula C32H47N3O6 B11092825 1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one](/img/structure/B11092825.png)
1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one is a complex organic compound with a unique structure that combines a pyrimidine base with a deoxy sugar and a hexadecanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one typically involves multiple steps, starting with the preparation of the deoxy sugar and the pyrimidine base. The hexadecanoyl group is then introduced through esterification or acylation reactions. The final step involves the coupling of the pyrimidine base with the deoxy sugar under specific reaction conditions, such as the use of a strong acid or base as a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but different structural complexity.
Vinpocetine: A compound with a similar pyrimidine base but different substituents and biological activity.
Uniqueness
1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one is unique due to its combination of a deoxy sugar, a hexadecanoyl group, and a pyrimidine base.
Properties
Molecular Formula |
C32H47N3O6 |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C32H47N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-30(37)41-26-23-29(40-27(26)24-36)35-22-21-28(34-32(35)39)33-31(38)25-18-15-14-16-19-25/h14-16,18-19,21-22,26-27,29,36H,2-13,17,20,23-24H2,1H3,(H,33,34,38,39) |
InChI Key |
MUWZMPRFSQZJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11092755.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B11092763.png)
![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione](/img/structure/B11092766.png)
![(3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11092773.png)
![Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11092776.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092782.png)

![Isopropyl [(6-chloro-6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-YL)oxy]acetate](/img/structure/B11092788.png)
![Ethyl 4-[({5-oxo-1-phenyl-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11092791.png)

![dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11092807.png)

![[1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl-](/img/structure/B11092821.png)
